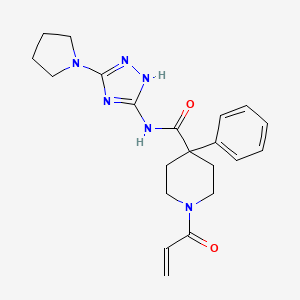
4-Phenyl-1-prop-2-enoyl-N-(3-pyrrolidin-1-yl-1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Phenyl-1-prop-2-enoyl-N-(3-pyrrolidin-1-yl-1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a phenyl group, a prop-2-enoyl group, a pyrrolidin-1-yl group, a 1H-1,2,4-triazol-5-yl group, and a piperidine-4-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its various functional groups and rings. The pyrrolidine ring, for example, is a five-membered ring with one nitrogen atom . The 1H-1,2,4-triazol-5-yl group is a five-membered ring with three nitrogen atoms . The spatial orientation of these groups and their substituents can greatly influence the compound’s biological activity .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups and ring structures. For example, the pyrrolidine ring can undergo various reactions, including ring-opening reactions . The 1,2,4-triazole ring can participate in nucleophilic substitution reactions . The exact reactions that this compound can undergo would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and ring structures. For example, the presence of polar groups like the carboxamide group could increase the compound’s solubility in polar solvents . The compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra would provide information about its functional groups .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The compound “4-Phenyl-1-prop-2-enoyl-N-(3-pyrrolidin-1-yl-1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide” could be a subject of future research due to its complex structure and potential biological activity. Future studies could explore its synthesis, properties, and potential applications in more detail .
Eigenschaften
IUPAC Name |
4-phenyl-1-prop-2-enoyl-N-(3-pyrrolidin-1-yl-1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-2-17(28)26-14-10-21(11-15-26,16-8-4-3-5-9-16)18(29)22-19-23-20(25-24-19)27-12-6-7-13-27/h2-5,8-9H,1,6-7,10-15H2,(H2,22,23,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFGNTFLOBXGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3=NC(=NN3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-prop-2-enoyl-N-(3-pyrrolidin-1-yl-1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine](/img/structure/B2618431.png)
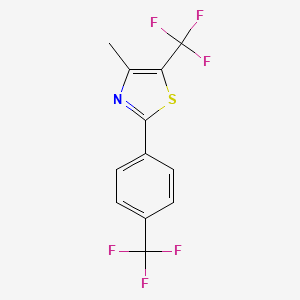
![1-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2618435.png)
![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2618436.png)
![N-[[4-(Hydroxymethyl)-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl]methyl]prop-2-enamide](/img/structure/B2618437.png)
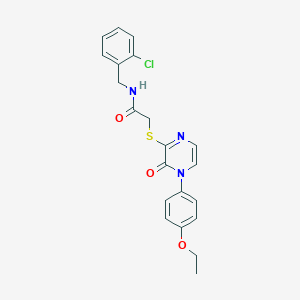
![ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2618442.png)
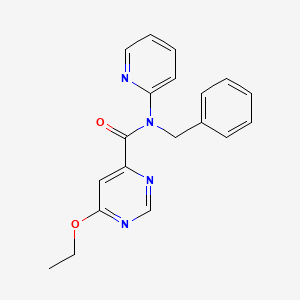
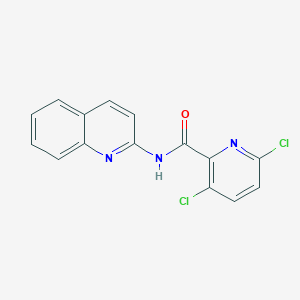
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2618446.png)

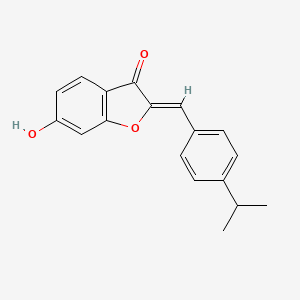
![8-(2-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2618451.png)